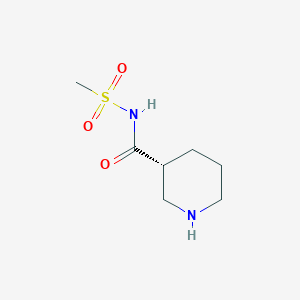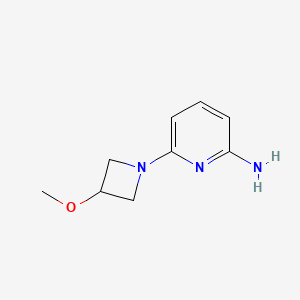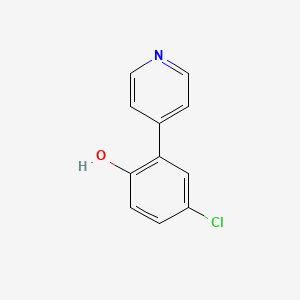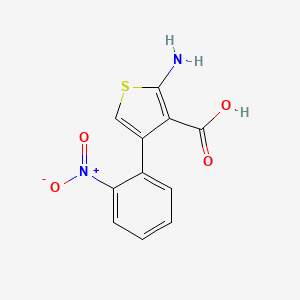![molecular formula C31H37N7O5 B12073684 2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)
2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-344577 is a lactam derivative based on arylguanidine. It is a potent oral active inhibitor of factor Xa, an enzyme involved in the coagulation cascade. This compound exhibits excellent susceptibility in vitro, along with favorable pharmacokinetics and pharmacodynamics in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-344577 involves the preparation of aroylguanidine-based factor Xa inhibitorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of BMS-344577 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production methods are designed to comply with regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
BMS-344577 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of BMS-344577.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of BMS-344577, which may exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
BMS-344577 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying factor Xa inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on biological pathways involving factor Xa and its role in coagulation.
Medicine: Explored as a potential therapeutic agent for conditions related to abnormal blood clotting, such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the development of new anticoagulant drugs and as a reference compound in pharmacological studies .
Mechanism of Action
BMS-344577 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the coagulation cascade. By binding to the active site of factor Xa, BMS-344577 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar pharmacological properties.
Apixaban: A widely used factor Xa inhibitor with a different chemical structure but similar mechanism of action.
Edoxaban: Another oral factor Xa inhibitor used in the prevention and treatment of thromboembolic disorders.
Uniqueness of BMS-344577
BMS-344577 is unique due to its specific lactam-arylguanidine structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for factor Xa make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H37N7O5 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C31H37N7O5/c1-20-16-22-17-23(10-12-26(22)43-20)33-31(35-28(40)21-9-11-24(32-18-21)29(41)36(2)3)34-25-8-4-5-15-38(30(25)42)19-27(39)37-13-6-7-14-37/h9-12,16-18,25H,4-8,13-15,19H2,1-3H3,(H2,33,34,35,40) |
InChI Key |
YLSKCQOVDOZHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)

